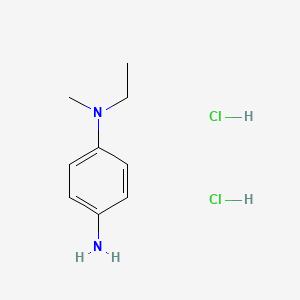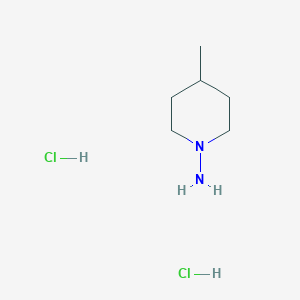
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the formula C12H16ClNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学研究应用
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various pharmaceuticals and other compounds, as well as in the study of enzyme inhibition and drug-receptor interactions. It has also been used in the study of cell signaling pathways and as a tool for studying the structure and function of proteins.
作用机制
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is a reversible inhibitor of several enzymes, including acetylcholinesterase, lipoxygenase, and cyclooxygenase. It has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways. Additionally, this compound has been shown to bind to and activate G protein-coupled receptors, suggesting that it may be useful as a tool for studying drug-receptor interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, lipoxygenase, and cyclooxygenase. Additionally, it has been shown to modulate the activity of G protein-coupled receptors, suggesting that it may be useful as a tool for studying drug-receptor interactions. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of the immune system.
实验室实验的优点和局限性
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in a two-step reaction. Additionally, it is soluble in water, ethanol, and chloroform, making it easy to use in a variety of experiments. However, there are some limitations to its use. For example, it is a reversible inhibitor, meaning that it can only be used for short-term experiments. Additionally, it has not been extensively studied for its potential toxicity.
未来方向
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride has potential applications in medicinal chemistry, biochemistry, and pharmacology. To further explore its potential, future research should focus on its toxicity, as well as its potential therapeutic applications. Additionally, further research should focus on its mechanism of action and its effects on specific enzymes and G protein-coupled receptors. Additionally, further research should focus on its potential applications as a tool for studying drug-receptor interactions. Finally, further research should focus on its potential applications in the development of new drugs and compounds.
合成方法
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride can be synthesized in a two-step reaction using methyl 5-phenyl-pyrrolidine-3-carboxylate and hydrochloric acid. The first step involves the reaction of the acid and the carboxylate, which yields this compound in a high yield. The second step involves the purification of the product, which is typically done by recrystallization or filtration. The final product is a white crystalline solid that is soluble in water, ethanol, and chloroform.
属性
IUPAC Name |
methyl 5-phenylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZIIORMINMTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(NC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

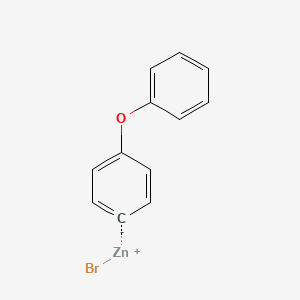

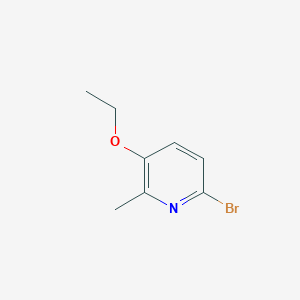
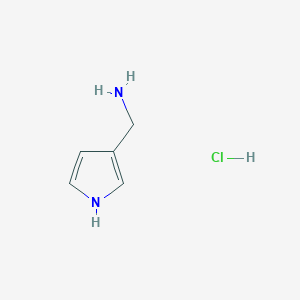

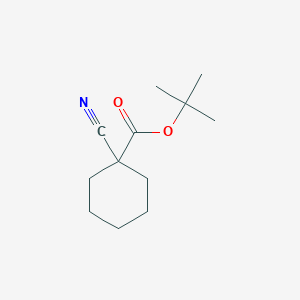
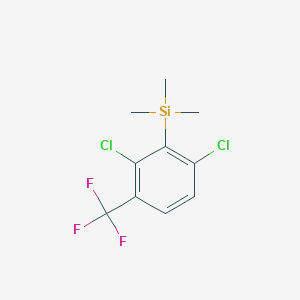
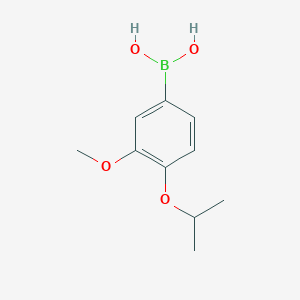
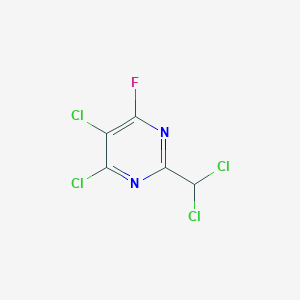
![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)

